molecular formula C5H8F3NO2 B1339320 2,2,2-Trifluoroethyl dimethylcarbamate CAS No. 407-43-2

2,2,2-Trifluoroethyl dimethylcarbamate

Cat. No. B1339320
CAS RN: 407-43-2
M. Wt: 171.12 g/mol
InChI Key: ZZDGUXZHFOUZSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N,N-dimethylcarbamate is a chemical compound with the CAS Number: 407-43-2. It has a molecular weight of 171.12 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate has been developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .


Molecular Structure Analysis

The Inchi Code for 2,2,2-Trifluoroethyl dimethylcarbamate is 1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 .


Chemical Reactions Analysis

The compound has been used in the trifluoroethylation of indoles via C–H functionalization . The unique electronic properties of the CF3CH2X (X = Br, I, OTf) compounds limit their use as simple electrophiles .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 115.2±40.0 °C at 760 mmHg, and a vapor pressure of 19.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 23.4±27.3 °C . The compound has a molar refractivity of 31.2±0.3 cm3 .

Scientific Research Applications

Synthesis of Fluoroalkylated Indole Derivatives

The compound is used in the C–H functionalization of indoles, which is a critical step in the synthesis of fluoroalkylated indole derivatives . These derivatives are significant due to the indole framework’s importance in the structure of many drug candidates. The introduction of a trifluoroethyl group can be achieved in a fast and efficient reaction under mild conditions with high functional group tolerance .

Medicinal Chemistry

In medicinal chemistry, modifying lead compounds with fluorous functional groups like 2,2,2-Trifluoroethyl dimethylcarbamate is a common strategy to fine-tune their biological activity . The presence of fluorinated functional groups can beneficially modify the electronic properties of compounds, improve their metabolic stability, and enhance their lipophilicity .

Development of Synthetic Methods

The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry 2,2,2-Trifluoroethyl dimethylcarbamate plays a role in this development by providing a way to introduce trifluoroethyl groups into aromatic systems .

Quantum Chemical Calculations

Beyond synthetic developments, quantum chemical calculations provide a deeper understanding of transformations involving 2,2,2-Trifluoroethyl dimethylcarbamate . These calculations are essential for predicting the behavior of molecules and understanding the electronic properties of the fluorous functional groups .

Metal-Free Trifluoroethylation

A novel highly C3 selective metal-free trifluoroethylation method using 2,2,2-Trifluoroethyl dimethylcarbamate has been developed . This method is significant because it allows for the introduction of trifluoroethyl groups without the need for transition metal catalysts, which can be advantageous in certain synthetic scenarios .

Enhancing Lipophilicity in Drug Design

The compound is utilized to enhance the lipophilicity of molecules in drug design . This is important because increased lipophilicity can lead to better absorption and distribution of a drug within the body .

Functional Group Tolerance in Reactions

2,2,2-Trifluoroethyl dimethylcarbamate: is noted for its high functional group tolerance in reactions . This property is crucial for complex molecule synthesis where multiple functional groups are present and need to be preserved during the reaction process .

Organic Molecule Electronic Modification

Finally, the compound is involved in the modification of the electronic properties of organic molecules . This application is particularly relevant in the development of new materials and chemicals where specific electronic characteristics are desired .

Safety and Hazards

The compound is labeled with the pictograms GHS02 and GHS07, indicating that it is flammable and can cause harm to the skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry . The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .

properties

IUPAC Name

2,2,2-trifluoroethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGUXZHFOUZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572356
Record name 2,2,2-Trifluoroethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl dimethylcarbamate

CAS RN

407-43-2
Record name Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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